molecular formula C10H9ClN2O2 B1403450 Ethyl 7-chloro-1h-pyrrolo[3,2-b]pyridine-2-carboxylate CAS No. 1403766-98-2

Ethyl 7-chloro-1h-pyrrolo[3,2-b]pyridine-2-carboxylate

Cat. No. B1403450
M. Wt: 224.64 g/mol
InChI Key: IQAJNQSVNXHPCE-UHFFFAOYSA-N
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Description

Ethyl 7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate is a chemical compound with the CAS Number: 1403766-98-2 . It has a molecular weight of 224.65 . It is a solid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H9ClN2O2/c1-2-15-10(14)8-5-7-9(13-8)6(11)3-4-12-7/h3-5,13H,2H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It is stored in a refrigerator .

Scientific Research Applications

Chemical Recycling and Material Science

  • Chemical Recycling of Poly(ethylene terephthalate) (PET): A study on the chemical recycling of PET highlights the potential of using advanced chemical processes for recovering and repurposing materials. The focus here is on hydrolysis and glycolysis techniques to derive valuable secondary materials from PET waste. This research demonstrates the importance of chemical innovation in addressing environmental challenges and could hint at the role similar chemical processes might play in leveraging specific compounds for material science applications (Karayannidis & Achilias, 2007).

Medicinal Chemistry and Pharmacology

  • Medicinal Importance of Pyridine Derivatives: Pyridine and its derivatives are pivotal in various medicinal applications due to their broad biological activities. A review discusses the significant role these compounds play in developing drugs with antifungal, antibacterial, antioxidant, and anticancer properties. This underscores the versatile utility of pyridine derivatives in medicinal chemistry, potentially aligning with research interests in specific derivatives like Ethyl 7-chloro-1h-pyrrolo[3,2-b]pyridine-2-carboxylate for drug development (Altaf et al., 2015).

Chemosensing and Analytical Chemistry

  • Chemosensing Applications of Pyridine Derivatives: The versatility of pyridine derivatives extends to chemosensing, where these compounds are employed for detecting various ions and molecules. This review highlights the potential of pyridine derivatives in analytical chemistry, emphasizing their ability to act as effective chemosensors. Such applications are crucial for environmental monitoring, quality control in manufacturing, and biomedical diagnostics, suggesting a research avenue for exploring specific pyridine derivatives in sensor development (Abu-Taweel et al., 2022).

Safety And Hazards

The compound has several hazard statements: H302, H315, H319, H335 . These correspond to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

ethyl 7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O2/c1-2-15-10(14)8-5-7-9(13-8)6(11)3-4-12-7/h3-5,13H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQAJNQSVNXHPCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=NC=CC(=C2N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 7-chloro-1h-pyrrolo[3,2-b]pyridine-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 7-chloro-1h-pyrrolo[3,2-b]pyridine-2-carboxylate
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Ethyl 7-chloro-1h-pyrrolo[3,2-b]pyridine-2-carboxylate
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Ethyl 7-chloro-1h-pyrrolo[3,2-b]pyridine-2-carboxylate
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Ethyl 7-chloro-1h-pyrrolo[3,2-b]pyridine-2-carboxylate
Reactant of Route 5
Ethyl 7-chloro-1h-pyrrolo[3,2-b]pyridine-2-carboxylate
Reactant of Route 6
Ethyl 7-chloro-1h-pyrrolo[3,2-b]pyridine-2-carboxylate

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